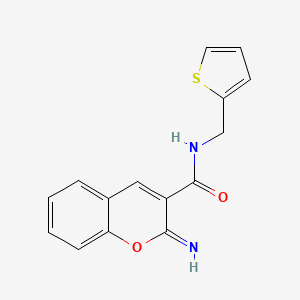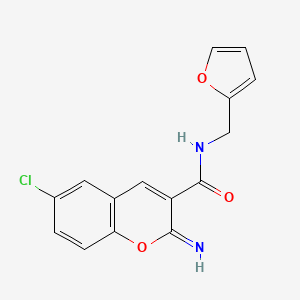![molecular formula C15H14N2O2S B4279162 methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B4279162.png)
methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate
Übersicht
Beschreibung
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate, also known as Tolfenpyrad, is a pesticide that belongs to the pyrazole group. It is widely used in agriculture to control pests in crops such as cotton, soybean, and vegetables.
Wirkmechanismus
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate targets the mitochondrial complex I, which is responsible for the transfer of electrons from NADH to ubiquinone. By inhibiting this complex, methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate disrupts the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately cell death in the target pest.
Biochemical and Physiological Effects
methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. However, it has been shown to have toxic effects on non-target insects, such as bees and butterflies, which play a crucial role in pollination.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate is a potent insecticide that can be used at low concentrations, making it cost-effective for farmers. It has a broad spectrum of activity, making it effective against a wide range of pests. However, its toxic effects on non-target insects limit its use in areas where pollinators are present.
Zukünftige Richtungen
Future research on methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate should focus on developing safer and more selective formulations that minimize its impact on non-target insects. Additionally, studies should be conducted to evaluate its long-term effects on the environment and human health. Finally, research should be conducted to explore its potential use in the development of new insecticides with novel modes of action.
Wissenschaftliche Forschungsanwendungen
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including mites, aphids, whiteflies, and thrips. methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate works by disrupting the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately cell death in the target pest.
Eigenschaften
IUPAC Name |
methyl N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-4-6-11(7-5-9)13-10(2)20-14(12(13)8-16)17-15(18)19-3/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGPMULNFGSWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dibenzyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B4279081.png)
![2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B4279083.png)
![2-(1-adamantyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4279085.png)
![2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4279101.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4279110.png)
![3-({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279111.png)
![3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B4279113.png)
![propyl 4-(2,4-dichlorophenyl)-5-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279118.png)

![methyl 4-(4-ethylphenyl)-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279137.png)



![methyl [4-(4-butylphenyl)-3-cyano-2-thienyl]carbamate](/img/structure/B4279160.png)